5-Formyl-biphenyl-3-carboxylic acid methyl ester
Overview
Description
5-Formyl-biphenyl-3-carboxylic acid methyl ester: is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a biphenyl structure with a formyl group at the 5-position and a carboxylic acid methyl ester group at the 3-position. The unique arrangement of these functional groups makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-biphenyl-3-carboxylic acid methyl ester typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Esterification: The carboxylic acid group at the 3-position can be esterified using methanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: 5-Carboxybiphenyl-3-carboxylic acid methyl ester.
Reduction: 5-Hydroxymethylbiphenyl-3-carboxylic acid methyl ester.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology:
Biochemical Studies: The compound can be used in studies to understand the interactions of esters with biological molecules.
Medicine:
Drug Development: It can be explored as a potential lead compound in the development of new pharmaceuticals.
Industry:
Fragrances and Flavorings: Due to its ester functional group, it can be used in the formulation of fragrances and flavorings.
Mechanism of Action
The mechanism of action of 5-Formyl-biphenyl-3-carboxylic acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions . The formyl group can be involved in redox reactions, influencing the redox state of the cellular environment .
Comparison with Similar Compounds
Methyl benzoate: An ester with a simpler structure, used in fragrances and flavorings.
Ethyl acetate: Another ester commonly used as a solvent.
Methyl butyrate: Known for its fruity odor, used in flavorings.
Uniqueness: 5-Formyl-biphenyl-3-carboxylic acid methyl ester is unique due to its biphenyl core, which provides additional sites for functionalization and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-formyl-5-phenylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)14-8-11(10-16)7-13(9-14)12-5-3-2-4-6-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBZOZFTLQGDHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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